molecular formula C33H44NOPS B14763837 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B14763837
M. Wt: 533.7 g/mol
InChI Key: MCSYWJVKLCHPNB-NBWQQBAWSA-N
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Description

[S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dicyclohexylphosphino group, a naphthalenyl group, and a propanesulfinamide moiety, making it a valuable reagent in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Dicyclohexylphosphino Group: This step involves the reaction of cyclohexylmagnesium bromide with a suitable phosphorus halide to form the dicyclohexylphosphino group.

    Attachment of the Naphthalenyl Group: The naphthalenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Propanesulfinamide Moiety: This step involves the reaction of a suitable sulfinyl chloride with an amine to form the sulfinamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phosphines.

Scientific Research Applications

[S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of [S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand. The compound coordinates with metal centers, forming complexes that can catalyze various asymmetric reactions. The dicyclohexylphosphino group provides steric hindrance, while the naphthalenyl group offers π-π interactions, both contributing to the enantioselectivity of the reactions.

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
  • [S®]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide

Uniqueness

The uniqueness of [S®]-N-(S)-[2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide lies in its specific combination of functional groups, which provides a distinct steric and electronic environment. This makes it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.

Properties

Molecular Formula

C33H44NOPS

Molecular Weight

533.7 g/mol

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h10-15,20-24,28-29,32,34H,4-9,16-19H2,1-3H3/t32-,37+/m0/s1

InChI Key

MCSYWJVKLCHPNB-NBWQQBAWSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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